molecular formula C18H15N5O4 B2690264 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-09-7

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2690264
M. Wt: 365.349
InChI Key: VXBCBIQPSZOTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
BenchChem offers high-quality 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Derivatives in Scientific Research

Synthesis and Biological Activity

Purine derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities, showcasing the potential of purine derivatives in therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Reactivity and Hydrolytic Behavior

The hydrolytic behavior of purines, including their reactivities and electronic aspects, has been studied, revealing the complex nature of their interactions with other substances. Such insights can be crucial for the development of purine-based drugs and their stability under physiological conditions (Wong & Fuchs, 1974).

Chemical Synthesis and Characterization

The chemical synthesis of purine derivatives opens avenues for creating compounds with potential pharmacological applications. Research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has contributed to the development of new cytotoxic agents against specific cancer cell lines, highlighting the versatility of purine scaffolds in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derivatives have shown strong antiprotozoal activity. These compounds illustrate the utility of purine analogs in addressing infectious diseases caused by protozoan parasites, demonstrating the broad potential of purine derivatives in treating global health challenges (Ismail et al., 2004).

Antidiabetic Screening

Purine derivatives have also been explored for their potential antidiabetic properties. Through in vitro screening, certain derivatives have shown promise in inhibiting enzymes involved in diabetes, offering a potential pathway for the development of new antidiabetic medications (Lalpara et al., 2021).

properties

IUPAC Name

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-9-6-7-12(27-9)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)10-4-3-5-11(8-10)26-2/h3-8H,1-2H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBCBIQPSZOTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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